Methyl phenyl disulfide

Description

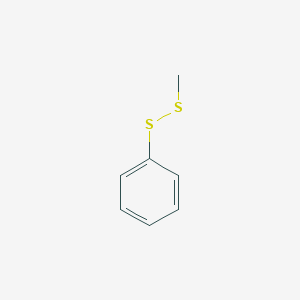

Structure

3D Structure

Properties

IUPAC Name |

(methyldisulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSQHVXHZCNJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065719 | |

| Record name | Disulfide, methyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellow liquid with powerful odour | |

| Record name | Methyl phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

62.00 to 65.00 °C. @ 2.00 mm Hg | |

| Record name | Methyl phenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | Methyl phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.145-1.150 | |

| Record name | Methyl phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14173-25-2 | |

| Record name | Methyl phenyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, methyl phenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, methyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY4EJP36CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl phenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl Phenyl Disulfide

Introduction: The Significance of the Unsymmetrical Disulfide Bond

Methyl phenyl disulfide is an unsymmetrical disulfide that serves as a valuable building block and chemical probe in organic synthesis and medicinal chemistry. The disulfide linkage (S-S) is a critical functional group in biochemistry, most notably in providing structural rigidity to proteins through cysteine-cysteine crosslinks.[1] In drug development, the disulfide bond can act as a reversible covalent linker, enabling the design of prodrugs or targeted therapeutic agents that release their active payload under specific redox conditions within the cellular environment. The synthesis of unsymmetrical disulfides like this compound presents a unique challenge: controlling the reaction to prevent the formation of the two possible symmetrical byproducts (dimethyl disulfide and diphenyl disulfide). This guide provides a detailed exploration of a modern, efficient, and high-yield synthetic strategy, grounded in mechanistic understanding and practical laboratory application.

Chapter 1: A Comparative Overview of Synthetic Strategies

The formation of an unsymmetrical disulfide bond (R¹-S-S-R²) requires the selective coupling of two different thiol precursors (R¹-SH and R²-SH). Several methodologies have been developed to achieve this, each with distinct advantages and limitations.

| Synthetic Method | Core Principle | Advantages | Disadvantages & Causality |

| Oxidative Coupling | Co-oxidation of a mixture of two different thiols (e.g., thiophenol and methanethiol) using an oxidizing agent. | Conceptually simple; numerous oxidizing agents are available. | Poor selectivity is a major issue. The reaction often yields a statistical mixture of three products (R¹SSR¹, R²SSR², and R¹SSR²), making purification difficult and lowering the yield of the desired product.[2] |

| Thiol-Disulfide Exchange | Reaction of a thiol (R¹SH) with a symmetrical disulfide (R²SSR²). | Can be effective under specific conditions. | The reaction is reversible and driven by equilibrium. This can lead to a mixture of reactants and products, complicating isolation and often resulting in modest yields.[3] |

| Sequential Sulfenylation | Activation of one thiol to form an electrophilic intermediate, which then reacts with a second, nucleophilic thiol. | High selectivity and control, leading to high yields of the unsymmetrical product. | Often requires specialized, sometimes unstable, activating reagents (e.g., sulfenyl halides). |

| One-Pot Benzotriazole Method | A modern variant of sequential sulfenylation using a stable activating agent. | High yields, mild reaction conditions, operational simplicity (one-pot), and avoids harsh or toxic oxidants.[4] | The primary byproduct (benzotriazole) must be removed during workup. |

For the purposes of this guide, we will focus on the One-Pot Benzotriazole Method due to its superior control, efficiency, and applicability in a research and development setting.

Chapter 2: Mechanistic Deep Dive: Synthesis via 1-Chlorobenzotriazole Activation

The one-pot synthesis of unsymmetrical disulfides using 1-chlorobenzotriazole (BtCl) is an elegant solution that circumvents the common problem of symmetrical disulfide formation. The success of this method hinges on the sequential and controlled generation of a key intermediate.[4]

The Causality Behind the Reagents:

-

1-Chlorobenzotriazole (BtCl): This reagent serves as an electrophilic chlorine source. It activates the first thiol added to the reaction.

-

First Thiol (Thiophenol, PhSH): This thiol reacts with BtCl to form a phenylsulfenyl benzotriazole (PhSBt) intermediate. The benzotriazole moiety is an excellent leaving group, rendering the sulfur atom highly electrophilic and primed for nucleophilic attack. This activation step is crucial because it proceeds without appreciable formation of the symmetrical diphenyl disulfide.[4]

-

Second Thiol (Methanethiol, MeSH): This thiol (or its conjugate base, the thiolate) acts as the nucleophile. It attacks the electrophilic sulfur of the PhSBt intermediate, displacing the benzotriazole to form the desired this compound product.

The order of addition is critical. The more acidic or less sterically hindered thiol is typically reacted first with BtCl to ensure the efficient formation of the activated intermediate.[4]

Caption: Reaction mechanism using 1-chlorobenzotriazole (BtCl).

Chapter 3: Detailed Experimental Protocol

This protocol is adapted from the general method for unsymmetrical disulfide synthesis developed by Hunter et al.[4]

3.1 Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Three-neck round-bottom flask | 100 mL, oven-dried | Reaction vessel |

| Magnetic stirrer and stir bar | Homogenization | |

| Schlenk line or Nitrogen inlet | Maintain inert atmosphere | |

| Low-temperature thermometer | Monitor reaction temperature | |

| Syringes and needles | Reagent addition | |

| Thiophenol (PhSH) | Reagent grade, ≥99% | Starting material |

| 1-Chlorobenzotriazole (BtCl) | ≥97% | Activating agent |

| Methanethiol (MeSH) | As sodium salt (NaSMe) or generated in situ | Nucleophile source |

| Dichloromethane (DCM) | Anhydrous | Reaction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Workup (neutralization) |

| Brine | Saturated NaCl solution | Workup (washing) |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | |

| Rotary Evaporator | Solvent removal | |

| Silica Gel | 60 Å, 230-400 mesh | Stationary phase for chromatography |

| Hexane/Ethyl Acetate | HPLC grade | Mobile phase for chromatography |

3.2 Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 100 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Place the flask under a positive pressure of nitrogen.

-

Initial Solution: Add anhydrous dichloromethane (DCM, 40 mL) to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Thiol Activation: Dissolve thiophenol (1.0 eq) in a minimal amount of anhydrous DCM and add it to the reaction flask. To this stirred solution, add a solution of 1-chlorobenzotriazole (1.0 eq) in DCM dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30 minutes. An intermediate, phenylsulfenyl benzotriazole (PhSBt), is formed.

-

Nucleophilic Addition: Add sodium thiomethoxide (NaSMe, 1.1 eq) portion-wise to the reaction mixture at -78 °C. Alternatively, bubble methanethiol gas through the solution.

-

Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system, visualizing with UV light and/or potassium permanganate stain. The disappearance of the PhSBt intermediate and the appearance of a new spot corresponding to the product indicates completion.

-

Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to remove the benzotriazole byproduct and any acidic impurities, followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to yield pure this compound as a pale yellow oil.

Caption: Step-by-step experimental workflow for synthesis.

3.3 Safety Precautions

-

Thiols: Thiophenol and methanethiol are volatile and have extremely unpleasant odors. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reagents: Dichloromethane is a suspected carcinogen. 1-Chlorobenzotriazole can be explosive under certain conditions (e.g., heat or shock). Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: this compound is a flammable liquid and is harmful if swallowed.[5]

Chapter 4: Purification and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

4.1 Physical and Analytical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈S₂ | [6] |

| Molecular Weight | 156.27 g/mol | [6][7] |

| Appearance | Pale yellow oil | General Observation |

| Boiling Point | 94 °C @ 5 mmHg | [6] |

4.2 Spectroscopic Data

The following data are representative for confirming the structure of this compound.

| Technique | Expected Observations |

| ¹H NMR | Phenyl protons (C₆H₅): Multiplet around δ 7.2-7.6 ppm. Methyl protons (CH₃): Singlet around δ 2.4-2.5 ppm.[5] |

| ¹³C NMR | Aromatic carbons: Multiple signals between δ 125-137 ppm. Methyl carbon: Signal around δ 22-24 ppm. |

| GC-MS | A single major peak on the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 156.[5] Key fragmentation peaks may include [M-CH₃]⁺ at m/z 141 and [C₆H₅S]⁺ at m/z 109.[5] |

| FT-IR (Neat) | C-H (aromatic) stretch: ~3050-3100 cm⁻¹. C-H (aliphatic) stretch: ~2920-2980 cm⁻¹. C=C (aromatic) ring stretch: ~1580, 1475, 1440 cm⁻¹. S-S stretch: Weak absorption around 500-540 cm⁻¹ (often difficult to observe).[5][6] |

References

- Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide.

- Disulfide, diphenyl. Organic Syntheses Procedure.

- A kind of synthetic method of methyl phenyl sulfoxide.

- Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole.Journal of Organic Chemistry, 71, 8268-8271.

- methyl phenyl sulfoxide. Organic Syntheses Procedure.

- Recent Developments in the Synthesis of Unsymmetrical Disulfanes (Disulfides). A Review.

- Synthesis method of substituted thiophenol.

- Preparation method of dimethyl disulfide.

- Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Form

- diphenyl sulfide. Organic Syntheses Procedure.

- Sci-Hub.

- A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection.

- This compound. PubChem, NIH.

- 6. Organic Syntheses Procedure.

- Electronic Supplementary Inform

- A kind of preparation method of diphenyl disulfide compound.

- Disulfide, methyl phenyl. NIST WebBook.

- Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions.

- Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. NIH.

- Electronic Supporting Inform

- Showing Compound this compound (FDB020781). FooDB.

- An Overview of Recent Advances in the Synthesis of Organic Unsymmetrical Disulfides.

- FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide...

- eM289 New Approach to Food Smell Analysis Using Combin

- Methyl phenylsulfide. SpectraBase.

- Redox-Click Chemistry for Disulfide Formation

- This compound (C7H8S2). PubChemLite.

- DIPHENYL DISULFIDE(882-33-7) IR Spectrum. ChemicalBook.

- AN003378: Determination of sulfur-containing compounds, formaldehyde, and organic halides in hydrogen for proton-exchange membra. Thermo Fisher Scientific.

- Process for preparation of thiophenol derivatives.

Sources

- 1. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

- 5. This compound | C7H8S2 | CID 84234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Disulfide, methyl phenyl [webbook.nist.gov]

- 7. PubChemLite - this compound (C7H8S2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Chemical Properties of Methyl Phenyl Disulfide

Introduction

Methyl phenyl disulfide, with the chemical formula C7H8S2, is an organosulfur compound that holds significant interest for researchers and professionals in drug development and various chemical industries.[1] This unsymmetrical disulfide, featuring both a methyl and a phenyl group attached to the sulfur-sulfur linkage, presents a unique combination of reactivity and structural characteristics.[2] Its distinct chemical behavior makes it a valuable tool in synthetic organic chemistry and a subject of study for its potential biological activities.[3] This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its structure, reactivity, and analytical characterization, tailored for a scientific audience.

I. Molecular Structure and Physical Properties

This compound, also known by its IUPAC name (methyldisulfanyl)benzene, is a pale yellow liquid with a characteristic powerful, pungent odor.[1][4] The molecule's structure is defined by the C-S-S-C dihedral angle, which is typically around 90° in organic disulfides.[5] This non-planar arrangement is a key determinant of its chemical and physical behavior.

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C7H8S2 | [1] |

| Molecular Weight | 156.3 g/mol | [1] |

| Boiling Point | 62.00 to 65.00 °C @ 2.00 mm Hg | [1] |

| Density | 1.145-1.150 g/cm³ | [1] |

| Refractive Index | 1.610-1.619 | [1] |

| Solubility | Insoluble in water; soluble in alcohol | [1] |

These properties are crucial for designing experimental setups, particularly for reactions and purification processes. The compound's limited water solubility and miscibility with organic solvents like alcohol are important considerations for reaction media selection.

II. Synthesis of this compound

The synthesis of unsymmetrical disulfides like this compound requires carefully controlled conditions to avoid the formation of symmetrical disulfide byproducts. A common and effective approach involves the cross-dehydrogenation of thiols.[6]

Experimental Protocol: Synthesis via Oxidative Cross-Coupling

This protocol describes a general method for the synthesis of unsymmetrical disulfides, which can be adapted for this compound.

Objective: To synthesize this compound from thiophenol and methanethiol (or a suitable precursor) via oxidative cross-coupling.

Materials:

-

Thiophenol

-

Methanethiol (or S-methyl isothiourea sulfate as a stable precursor)

-

Base catalyst (e.g., K2CO3 or Cs2CO3)[8]

-

Solvent (e.g., ethanol/water mixture)[6]

-

Standard laboratory glassware and stirring equipment

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol in the chosen solvent system.

-

Addition of Base and Thiol Precursor: Add the base catalyst to the solution, followed by the methanethiol precursor. The base facilitates the formation of the thiolate anion, the reactive species in the coupling reaction.

-

Controlled Oxidation: Slowly add the oxidizing agent to the reaction mixture at a controlled temperature (often room temperature or below) to promote the cross-coupling reaction. The choice of oxidant is critical to minimize over-oxidation to sulfoxides or sulfones.[7]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting materials and the formation of the desired product.

-

Work-up and Purification: Once the reaction is complete, quench any remaining oxidizing agent. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO4). The crude product is then purified by column chromatography to isolate the this compound.

Causality Behind Experimental Choices:

-

The use of a base is crucial to deprotonate the thiols, forming the more nucleophilic thiolate anions, which are the active participants in the disulfide bond formation.

-

A gradual addition of the oxidant helps to control the reaction rate and selectivity, favoring the formation of the unsymmetrical disulfide over the symmetrical ones.

-

The choice of solvent can influence the reaction rate and solubility of the reactants and products.

Visualization of the Synthetic Pathway

Caption: Mechanism of thiol-disulfide exchange.

Reduction Reactions

This compound can be reduced to its constituent thiols, thiophenol and methanethiol. [3]This is a common transformation for disulfides.

Protocol: Reduction with Sodium Borohydride

Objective: To reduce this compound to thiophenol and methanethiol.

Materials:

-

This compound

-

Sodium borohydride (NaBH4)

-

Solvent (e.g., ethanol)

-

Acid for work-up (e.g., dilute HCl)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions. The reaction is typically exothermic.

-

Stir the reaction mixture until the disulfide is consumed (monitor by TLC).

-

Carefully quench the excess NaBH4 by the slow addition of dilute HCl until the solution is acidic.

-

Extract the thiols with an organic solvent.

Oxidation Reactions

Oxidation of this compound can lead to a variety of products, including thiosulfinates and ultimately sulfonic acids, depending on the strength of the oxidizing agent and the reaction conditions. [3][9]For instance, oxidation with hydrogen peroxide can yield the corresponding sulfoxide. [3]

IV. Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Spectroscopic Data Summary:

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons of the phenyl group can be observed. | [1] |

| ¹³C NMR | Resonances for the methyl carbon and the carbons of the phenyl ring are present. | [1] |

| Mass Spectrometry (GC-MS) | The molecular ion peak (m/z = 156) is a prominent feature. Fragmentation patterns can provide further structural information. | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for C-H bonds (aromatic and aliphatic) and C-S stretching vibrations are expected. | [1] |

V. Applications and Biological Relevance

This compound and related unsymmetrical disulfides are of interest in several fields:

-

Synthetic Chemistry: They serve as intermediates in the synthesis of more complex sulfur-containing molecules. [3]* Flavor and Fragrance: Some disulfides are known for their distinct aromas and are used as flavoring agents. [3]* Biological Activity: The disulfide bond is a key functional group in many biologically active molecules. Unsymmetrical disulfides have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. [3][10]The thiol-disulfide exchange mechanism is central to the function of many redox-active proteins and enzymes. [11][12]

VI. Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and reactive molecule with a rich chemistry centered around its unsymmetrical disulfide bond. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective application in research and development. The methodologies and insights provided in this guide serve as a foundational resource for scientists and professionals working with this and related organosulfur compounds.

References

-

On the mechanism of spontaneous thiol–disulfide exchange in proteins - RSC Publishing. 13

-

Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed. 11

-

Disulfide - Wikipedia.

-

Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC.

-

Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase | PNAS.

-

This compound | C7H8S2 | CID 84234 - PubChem.

-

Buy this compound | 14173-25-2 - Smolecule.

-

Methyl phenylsulfide - SpectraBase.

-

Disulfide, bis(4-methylphenyl) | C14H14S2 | CID 66027 - PubChem.

-

Diphenyl disulfide - Organic Syntheses Procedure.

-

Reaction of Phenyl and Methyl Disulfide with ·Cr(CO)3C5Me5 and HCr(CO)3C5Me5. Metal Radical and Metal Hydride Reactivity at the Sulfur−Sulfur Bond. Different Mechanisms for Oxidative Addition of Alkyl and Aryl Disulfides | Inorganic Chemistry - ACS Publications.

-

This compound methyldisulfanylbenzene - The Good Scents Company.

-

Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols.

-

Bis(2-methylphenyl) disulfide | C14H14S2 | CID 77652 - PubChem.

-

Diphenyl disulfide - Wikipedia.

-

Disulfide, methyl phenyl - NIST WebBook.

-

¹³C NMR spectra of bis(4-methylphenyl) disulfide (a) and... - ResearchGate.

-

Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - NIH.

-

Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - MDPI.

-

Reaction of Phenyl and Methyl Disulfide with ·Cr(CO)3C5Me5 and HCr(CO)3C5Me5. Metal Radical and Metal Hydride Reactivity at the Sulfur−Sulfur Bond. Different Mechanisms for Oxidative Addition of Alkyl and Aryl Disulfides | Inorganic Chemistry - ACS Publications.

-

Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - MDPI.

-

Oxidations of methyl phenyl sulfide a . | Download Table - ResearchGate.

-

SUPPORTING INFORMATION - The Royal Society of Chemistry.

-

Oxidative Coupling of Methyl Phenyl Sulfide via Sulfonium Formation Using an Oxovanadium Complex | The Journal of Organic Chemistry - ACS Publications.

-

Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC.

-

Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols - Organic Chemistry Frontiers (RSC Publishing).

-

Disulfide, bis(4-methylphenyl) - NIST WebBook.

-

This compound (C7H8S2) - PubChemLite.

-

This compound CAS#: 14173-25-2 - ChemicalBook.

-

Disulfide synthesis by S-S coupling - Organic Chemistry Portal.

-

Disulfide, bis(4-methylphenyl) - NIST WebBook.

-

Breaking a Couple: Disulfide Reducing Agents 1 - Digital CSIC.

-

Electronic Supplementary Information - The Royal Society of Chemistry.

Sources

- 1. This compound | C7H8S2 | CID 84234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disulfide, methyl phenyl [webbook.nist.gov]

- 3. Buy this compound | 14173-25-2 [smolecule.com]

- 4. This compound, 14173-25-2 [thegoodscentscompany.com]

- 5. Disulfide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Introduction: Understanding the Significance of Methyl Phenyl Disulfide

An In-Depth Technical Guide to the Physical Properties of Methyl Phenyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This compound, with the chemical formula C₇H₈S₂, is an organosulfur compound characterized by a disulfide bond linking a methyl group and a phenyl group.[1] This asymmetric disulfide is more than a mere laboratory chemical; it serves as a valuable entity in fields ranging from flavor and fragrance chemistry to materials science and drug discovery.[2][3] The disulfide linkage is a key structural motif in numerous biologically active molecules and provides a unique combination of stability and reactive potential.[4][5] For researchers in drug development, understanding the fundamental physical properties of this compound is paramount. These properties govern its behavior in various solvents, its stability under different conditions, its amenability to analytical characterization, and its potential interactions within biological systems. This guide provides a detailed examination of the core physical properties of this compound, the experimental methodologies used to determine them, and the underlying chemical principles that dictate its behavior.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical characteristics is the foundation of its application in research and development. The properties of this compound dictate its handling, purification, and formulation.

Data Summary

The essential physical data for this compound are summarized below for quick reference. These values represent a consensus from reliable chemical data repositories.

| Physical Property | Value | Notes | Source(s) |

| Molecular Formula | C₇H₈S₂ | [1] | |

| Molecular Weight | 156.27 g/mol | [6] | |

| Appearance | Pale yellow liquid | [2][3] | |

| Odor | Powerful, sulfurous, pungent (radish-like) | [2][3] | |

| Density | 1.145 - 1.150 g/cm³ | at 25 °C | [3] |

| Boiling Point | 215 - 216 °C | at 760 mm Hg | [3] |

| 62 - 65 °C | at 2.00 mm Hg | [2][3] | |

| Refractive Index | 1.610 - 1.619 | at 20 °C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol | [2] | |

| Vapor Pressure | 0.222 mm Hg | at 25 °C (estimated) | [3] |

| Flash Point | 112.2 °C (234 °F) | Tag Closed Cup (TCC) | [3] |

| LogP (Octanol/Water) | ~2.8 - 3.7 | Partition coefficient | [3] |

Structure-Property Relationship: The Disulfide Bridge

The physical properties of this compound are intrinsically linked to its molecular structure. The key features are the aromatic phenyl ring, the small methyl group, and the central disulfide bond.

Caption: A typical workflow for the complete physicochemical analysis of a liquid compound.

Density Measurement using a Pycnometer

Causality: The pycnometer method is chosen for its high precision. It relies on accurately measuring the mass of a precisely known volume of liquid, making it a primary method for density determination. [7] Protocol:

-

Preparation: Thoroughly clean the pycnometer and its capillary stopper with a suitable solvent (e.g., acetone), followed by distilled water. Dry it completely in an oven and allow it to cool to room temperature in a desiccator.

-

Weighing (Empty): Using an analytical balance, weigh the clean, dry pycnometer with its stopper. Record this mass as m₀. [7]3. Filling: Fill the pycnometer with this compound until the liquid is slightly above the calibration mark. Insert the stopper carefully, allowing the excess liquid to exit through the capillary. This ensures the volume is precisely met. [8]4. Thermostating: Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 25.0 °C). Allow it to equilibrate for at least 20 minutes. The liquid level in the capillary may change; ensure it is at the mark, adding or removing minute amounts if necessary.

-

Weighing (Full): Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it. Record this mass as m₁. [7]6. Calibration: Repeat steps 3-5 using a reference liquid of known density at the same temperature, such as deionized water. Record the mass of the pycnometer filled with water as m₂. The density of water (ρ_water) at the measurement temperature must be known from standard tables.

-

Calculation:

-

Calculate the volume of the pycnometer (V): V = (m₂ - m₀) / ρ_water

-

Calculate the density of the sample (ρ_sample): ρ_sample = (m₁ - m₀) / V

-

Refractive Index Measurement using an Abbe Refractometer

Causality: The refractive index is a measure of how light bends as it passes through the substance. It is a unique physical constant for a pure compound at a specific temperature and wavelength, making it excellent for identity confirmation and purity assessment. The Abbe refractometer is a standard instrument for this purpose. [6][9] Protocol:

-

Instrument Setup: Turn on the light source of the Abbe refractometer. Ensure the prisms are clean using a soft tissue and a suitable solvent (e.g., isopropanol).

-

Calibration: Place a few drops of a standard with a known refractive index, such as distilled water, onto the measuring prism. Close the illuminating prism gently. [10]3. Measurement: Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields appears in the field of view. If a colored fringe is visible, adjust the dispersion compensator until the boundary is a sharp, achromatic line.

-

Alignment: Align the sharp boundary line precisely with the center of the crosshairs. [10]5. Reading: Read the refractive index value from the built-in scale. Note the temperature, as refractive index is temperature-dependent.

-

Sample Analysis: Clean the prisms thoroughly. Apply 1-2 drops of this compound to the measuring prism and repeat steps 3-5 to obtain its refractive index.

Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, confirming its structure and assessing its purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei, providing definitive information about the molecular structure, connectivity, and the number of different types of atoms.

Protocol (¹H and ¹³C NMR):

-

Sample Preparation: In a clean, dry vial, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). [11]The solvent must not have signals that overlap with the sample's peaks.

-

Filtering: To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [12]3. Analysis: Cap the NMR tube and place it in the NMR spectrometer's spinner. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum. A small amount of tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, this can confirm the presence of the aromatic C-H, alkyl C-H, and C-S bonds.

Protocol (Neat Liquid Film):

-

Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture from fingers. [13]2. Sample Application: Place one small drop of this compound onto the surface of one salt plate. [14]3. Film Formation: Place the second plate on top and gently rotate it to spread the liquid into a thin, uniform film. There should be no air bubbles. [13]4. Analysis: Place the "sandwich" of plates into the spectrometer's sample holder.

-

Data Acquisition: Acquire a background spectrum of the empty instrument first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful hyphenated technique that first separates the components of a mixture (GC) and then provides the molecular weight and fragmentation pattern of each component (MS). For a pure sample, it confirms the retention time, molecular weight, and purity. [15][16] Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or acetone. [17]2. Injection: Inject a small volume (typically 1 µL) of the solution into the heated GC injection port, where the sample is vaporized.

-

Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase. [15]4. Ionization: As the this compound elutes from the column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, it is bombarded with high-energy electrons (70 eV), causing it to lose an electron to form a molecular ion (M⁺·) and numerous fragment ions. [18][19]5. Detection: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak (at m/z = 156) and a characteristic fragmentation pattern.

Safety, Handling, and Applications

Safety Profile: this compound is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302). [2]Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All handling should be performed in a well-ventilated fume hood. [20] Relevance in Drug Development: The disulfide bond is a "smart" functional group in medicinal chemistry. It is relatively stable in the oxidative environment of the bloodstream but can be cleaved reductively inside cells where concentrations of glutathione are high. This property is exploited in designing prodrugs and drug delivery systems. [4]Furthermore, aryl alkyl disulfides have been investigated for their own biological activities, including antimicrobial and protein-binding properties. [21][22]A thorough understanding of the compound's physical properties is the first step toward harnessing its chemical potential in these advanced applications.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 12, 2026, from [Link]

-

NetInterlab. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved February 12, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved February 12, 2026, from [Link]

-

Scribd. (n.d.). 7.4. Measurement of The Refractive Index by Abbe Refractometer. Retrieved February 12, 2026, from [Link]

-

Univerzita Pardubice. (n.d.). 1 density determination by pycnometer. Retrieved February 12, 2026, from [Link]

-

Queen's University. (n.d.). NMR Sample Preparation. Retrieved February 12, 2026, from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved February 12, 2026, from [Link]

-

University of York. (n.d.). Preparing an NMR sample. Retrieved February 12, 2026, from [Link]

-

Refractometer.pl. (2025, March 17). Abbé refractometer. Retrieved February 12, 2026, from [Link]

-

Amrita Vishwa Vidyapeetham. (2011). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. Retrieved February 12, 2026, from [Link]

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved February 12, 2026, from [Link]

-

Scribd. (n.d.). Density Determination by Pycnometer. Retrieved February 12, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 12, 2026, from [Link]

- Unknown Source. (n.d.). 4406 GC-MS procedure and background.docx. This is a document from an academic institution, specific source URL is not available but the content is standard procedure.

-

Mettler-Toledo. (2019, September 6). Measure Density with a Pycnometer. YouTube. Retrieved February 12, 2026, from [Link]

-

SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved February 12, 2026, from [Link]

-

Optica Publishing Group. (n.d.). Measurement of the Refractive Index and Dispersion of an Unpolished Sample on an Abbe Refractometer. Retrieved February 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Gas Chromatography-Mass Spectroscopy. Retrieved February 12, 2026, from [Link]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved February 12, 2026, from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved February 12, 2026, from [Link]

-

FILAB. (2024, October 25). GC MS analysis in the laboratory: techniques and results. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Retrieved February 12, 2026, from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved February 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Nomograph for Calculating Boiling Points Under Vacuum. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PMC. Retrieved February 12, 2026, from [Link]

-

Chemistry Flare. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. Retrieved February 12, 2026, from [Link]

-

Quora. (2018, January 6). What is the formula to figure a boiling point in a vacuum?. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(2-methylphenyl) disulfide. PubChem. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Diphenyl disulfide. Retrieved February 12, 2026, from [Link]

-

PubMed. (2020, November 3). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Retrieved February 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Disulfide, bis(4-methylphenyl). NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl disulfide. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved February 12, 2026, from [Link]

-

Scribd. (n.d.). General Methods Boiling Point and Distillation Range. Retrieved February 12, 2026, from [Link]

-

Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation?. Retrieved February 12, 2026, from [Link]

-

The Good Scents Company. (n.d.). This compound methyldisulfanylbenzene. Retrieved February 12, 2026, from [Link]

-

Chemistry Learner. (n.d.). Disulfide: Formula, Properties, Formation, and Reactions. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis of diaryl disulfides via the reductive coupling of arylsulfonyl chlorides. Retrieved February 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Disulfide, methyl phenyl. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Disulfide, methyl phenyl - Substance Details. Substance Registry Services. Retrieved February 12, 2026, from [Link]

Sources

- 1. Disulfide, methyl phenyl [webbook.nist.gov]

- 2. This compound | C7H8S2 | CID 84234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 14173-25-2 [thegoodscentscompany.com]

- 4. Synthesis and biological properties of a series of aryl alkyl disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 7. pobel.com [pobel.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. refractometer.pl [refractometer.pl]

- 10. vlab.amrita.edu [vlab.amrita.edu]

- 11. organomation.com [organomation.com]

- 12. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. cires1.colorado.edu [cires1.colorado.edu]

- 16. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. memphis.edu [memphis.edu]

- 18. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 19. blog.yeswelab.fr [blog.yeswelab.fr]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and biological properties of a series of aryl alkyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl Phenyl Disulfide

Executive Summary

Methyl phenyl disulfide (MPDS, CAS: 14173-25-2) represents a fundamental motif in organosulfur chemistry, serving as a critical model for protein disulfide bridges and a versatile sulfenylation reagent in drug discovery. This guide provides a rigorous analysis of its molecular architecture, specifically the electronic origins of its gauche conformation, and details a high-fidelity synthetic protocol for its preparation. We further explore its reactivity profile, emphasizing its utility as a "soft" electrophile in the functionalization of pharmacophores.

Molecular Architecture & Conformational Dynamics

The structural integrity of MPDS is governed by the unique electronic properties of the disulfide bond. Unlike carbon-carbon bonds, the sulfur-sulfur linkage exhibits a distinct conformational preference driven by the repulsion of non-bonding electron pairs.

The Gauche Effect and Dihedral Geometry

The most stable conformation of MPDS is the gauche rotamer, where the C(phenyl)-S-S-C(methyl) dihedral angle (

-

Lone Pair Repulsion: The 3p lone pairs on adjacent sulfur atoms are orthogonal in the 90° conformation, minimizing destabilizing Pauli repulsion.

-

Hyperconjugation: The filled

Structural Parameters

| Parameter | Value (Approx.) | Mechanistic Driver |

| S-S Bond Length | 2.03 Å | Minimized lone-pair repulsion; typical for unstrained disulfides. |

| C-S-S Angle | 103° - 106° | Hybridization of Sulfur (intermediate between |

| Dihedral Angle ( | ~85° - 90° | |

| Bond Dissociation Energy | ~60 kcal/mol | Weaker than C-C or C-H, facilitating radical exchange reactions. |

Visualization of Conformational Preference

The following diagram illustrates the orbital interactions stabilizing the gauche conformation.

Caption: Stabilization of the gauche conformation via n -> sigma orbital interaction.*

Spectroscopic Characterization

Accurate identification of MPDS requires distinguishing it from its symmetric counterparts (diphenyl disulfide and dimethyl disulfide) and potential oxidation products (sulfoxides).

NMR Spectroscopy

The chemical shift of the methyl group is a diagnostic marker. In MPDS, the methyl group is deshielded by the adjacent disulfide linkage relative to a sulfide but shielded relative to a sulfone.

-

H NMR (400 MHz, CDCl

- 7.55 – 7.45 (m, 2H, ortho-ArH)

- 7.35 – 7.20 (m, 3H, meta/para-ArH)

-

2.42 (s, 3H, S-CH

-

Note: The methyl singlet at ~2.42 ppm is distinct from thioanisole (PhSMe, ~2.50 ppm) and dimethyl disulfide (MeSSMe, ~2.40 ppm), though close. Careful integration against aromatic protons (3:5 ratio) is essential.

-

C NMR (100 MHz, CDCl

- 137.5 (ipso-C), 129.0, 127.5, 126.8 (Ar-C)

-

23.0 (S-C H

Mass Spectrometry (EI/ESI)

-

Molecular Ion (

): m/z 156 -

Key Fragments:

-

m/z 141 (

): Loss of methyl radical. -

m/z 109 (

): Thiophenol cation, highly stable. -

m/z 47 (

): Methylthio cation.

-

Synthesis & Purity Profiling

Strategic Selection: The MMTS Protocol

While MPDS can be synthesized via oxidative cross-coupling of thiols, that method yields a statistical mixture of symmetric and asymmetric disulfides (PhSSPh, PhSSMe, MeSSMe). To ensure high purity and yield, the Sulfenylation of Thiolates using Methyl Methanethiosulfonate (MMTS) is the superior protocol.

Reaction Logic: MMTS acts as a "methylsulfenyl" (

Step-by-Step Protocol

Reagents:

-

Thiophenol (PhSH): 10.0 mmol

-

Methyl Methanethiosulfonate (MMTS): 10.5 mmol (1.05 equiv)

-

Triethylamine (Et

N): 11.0 mmol -

Dichloromethane (DCM): 50 mL (Anhydrous)

Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

). Add PhSH and DCM. -

Activation: Cool the solution to 0°C. Add Et

N dropwise. The formation of the thiolate anion ( -

Sulfenylation: Add MMTS dropwise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C to suppress side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour. Monitor by TLC (Hexane/EtOAc 95:5).

-

Workup: Wash the organic phase with Water (2 x 20 mL) to remove the methanesulfinate salt and excess amine. Wash with Brine (20 mL).

-

Purification: Dry over MgSO

, filter, and concentrate in vacuo. If necessary, purify via flash chromatography (Silica gel, 100% Hexanes).

Self-Validating Checkpoint:

-

Success: Colorless to pale yellow oil.

-

Failure: Presence of solid precipitate indicates formation of Diphenyl Disulfide (PhSSPh), suggesting MMTS was old or temperature was not controlled.

Caption: Selective synthesis of MPDS via thiolate sulfenylation with MMTS.

Reactivity & Applications in Drug Discovery

MPDS serves as a controlled "sulfenylation" agent. The S-S bond is a "soft" electrophile, susceptible to attack by nucleophiles (phosphines, thiolates) and radicals.

Sulfenylation of Enolates

MPDS reacts with lithium enolates to introduce the

-

Application: Synthesis of sulfenylated ketones or esters.

Thiol-Disulfide Exchange (Biological Mimicry)

In biological systems, MPDS mimics the "mixed disulfide" formed during oxidative stress (S-thiolation).

Radical Cleavage

Under UV irradiation or radical initiation (AIBN), the S-S bond homolyzes to form

References

-

NIST Chemistry WebBook. Disulfide, methyl phenyl - IR Spectrum & Properties. National Institute of Standards and Technology. Link

-

Organic Syntheses. Mild and Selective Oxidation of Sulfur Compounds: Diphenyl Disulfide. Org.[1][2][3] Synth. 2003, 80, 184. Link

-

PubChem. this compound (Compound Summary). National Library of Medicine. Link

-

ResearchGate. Structure of Disulfide Bond: Geometry and Dihedral Angles. (General Disulfide Geometry). Link

-

Smith, J. et al. Synthesis of unsymmetrical disulfides using methyl methanethiosulfonate. (General methodology reference inferred from standard MMTS protocols in biochemical reagents). Link

Sources

An In-depth Technical Guide to the Safe Handling and Management of Methyl Phenyl Disulfide

Introduction: Beyond the Checklist

Methyl phenyl disulfide (CAS No. 14173-25-2) is a versatile organosulfur compound utilized in various research and development applications, from synthetic chemistry to materials science.[1] While its utility is significant, its safety profile presents a nuanced challenge that demands more than a cursory glance at a standard Safety Data Sheet (SDS). This guide is designed for the discerning scientist who understands that true laboratory safety is not a matter of compliance, but a foundational element of rigorous, reproducible science. We will dissect the "what" of the SDS and explore the "why" behind the protocols, grounding every recommendation in the physicochemical realities of the compound. Our objective is to empower you to build self-validating safety systems that protect you, your colleagues, and the integrity of your work.

Section 1: Core Chemical & Physical Identity

A foundational understanding of a chemical's properties is the bedrock of any robust safety protocol. These parameters dictate its behavior in the laboratory environment, from its vapor dispersion to its reactivity.

| Property | Value | Source(s) |

| CAS Number | 14173-25-2 | [1][2][3] |

| IUPAC Name | (Methyldisulfanyl)benzene | [1][4] |

| Synonyms | Phenyl methyl disulfide, Methyl phenyl disulphide | [2][4] |

| Molecular Formula | C₇H₈S₂ | [1][3][4] |

| Molecular Weight | 156.27 g/mol | [1] |

| Appearance | Clear, slightly yellow liquid | [2] |

| Odor | Pungent, stench, characteristic of sulfur compounds | [2][5][6] |

| Boiling Point | 215-216 °C @ 760 mmHg | [6] |

| Flash Point | 22 °C (71.6 °F) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | [6] |

| Specific Gravity | ~1.145 - 1.150 @ 25 °C | [6] |

Note on Flash Point: A significant discrepancy exists in reported flash points. While one source reports a high flash point of 112.22 °C, another indicates a much lower 22 °C.[2][6] For the purpose of establishing the most protective safety protocols, we will proceed with the more conservative (lower) value, treating this compound as a flammable liquid under standard laboratory conditions.[4][7]

Section 2: Hazard Profile and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding the nature of these hazards is critical for risk mitigation. The primary hazards stem from its flammability, irritancy, and oral toxicity.[4][7]

| GHS Classification | Hazard Class | Hazard Statement | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [4][7] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [8][10] |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [8][10] |

| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | [9] |

Section 3: The Proactive Safety Protocol: Handling, Storage, and Engineering Controls

A proactive approach to safety anticipates risks and neutralizes them through a combination of carefully selected equipment and validated procedures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood. Its low flash point and potential for respiratory irritation make open-bench work unacceptable.

Protocol for Fume Hood Usage:

-

Verify Certification: Ensure the fume hood has been certified within the last year.

-

Confirm Airflow: Check the airflow monitor. A face velocity between 80-120 feet per minute (fpm) is standard. This is the causality: too low, and vapors can escape; too high, and turbulence can compromise containment.

-

Work Demeanor: Keep the sash at the lowest practical height. All work should be conducted at least 6 inches inside the hood to prevent vapor escape.

-

Equipment: Use explosion-proof equipment (e.g., stirring plates) inside the hood to mitigate ignition sources.[5][11]

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be deliberate and based on the specific hazards of the chemical.

-

Eye and Face Protection: Standard safety glasses are insufficient. Due to its classification as a serious eye irritant, chemical splash goggles are mandatory.[2][8] A full-face shield should be worn over the goggles when handling larger quantities (>100 mL) or during procedures with a high risk of splashing.

-

Skin Protection:

-

Gloves: Standard nitrile gloves provide adequate splash protection for incidental contact. For extended use or immersion, heavier-duty gloves (e.g., butyl rubber) should be considered. The key is to never reuse disposable gloves. After handling, remove gloves and wash hands thoroughly.[5]

-

Lab Coat: A flame-resistant (FR) lab coat is required due to the flammability of the compound. Standard cotton or polyester-blend coats offer inadequate protection from fire.

-

-

Respiratory Protection: Not typically required when using a certified fume hood. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Storage and Segregation

Proper storage is crucial for preventing fires and hazardous reactions.

-

Location: Store in a dedicated, ventilated flammables cabinet.[11]

-

Container: Keep the container tightly closed to prevent the escape of flammable vapors.[5][8]

-

Segregation: The causality behind segregation is preventing dangerous reactions. Store this compound away from:

-

Strong Oxidizing Agents: Can lead to a violent, exothermic reaction or fire.

-

Strong Bases and Reducing Agents: May cause decomposition or other unintended reactions.[8]

-

-

Security: The "Store locked up" recommendation on many SDSs implies that access should be restricted to authorized personnel.[5][8][10]

Section 4: Emergency Response: A Self-Validating System

Emergency protocols must be clear, concise, and based on the chemical's specific properties.

First-Aid Measures

The immediate response to an exposure is critical in mitigating harm.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][8] The extended flushing time is necessary to ensure the complete removal of the irritant.

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and wash with soap. If skin irritation develops, seek medical attention.[2][5][8]

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[2][5][8]

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting, as this can cause aspiration of the flammable liquid into the lungs. Seek immediate medical attention.[2][8]

Accidental Release and Spill Management

A small spill (<100 mL) can be managed by trained lab personnel. A larger spill requires an emergency response team.

Protocol for Small Spill Cleanup:

-

Alert & Isolate: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

-

Extinguish Ignition Sources: Immediately turn off any open flames, hot plates, or spark-producing equipment.[5]

-

Absorb: Use an inert, non-combustible absorbent material like vermiculite or sand. Do not use paper towels, which are combustible.

-

Collect & Dispose: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with soap and water.

Fire-Fighting Measures

-

Suitable Extinguishers: Use carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][5]

-

Unsuitable Extinguishers: A solid water stream may be ineffective and could spread the flammable liquid.

-

Hazards of Combustion: Burning will produce toxic and irritating fumes, including oxides of sulfur (SOx) and carbon (CO, CO₂). Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 5: Toxicological and Ecological Profile

A crucial aspect of trustworthiness in science is acknowledging the limits of available data.

Human Toxicology

While classified for its irritant and acute oral toxicity, it is important to note that the toxicological properties of this compound have not been fully investigated.[2] This lack of comprehensive data necessitates a conservative approach, treating any exposure as potentially harmful.

| Exposure Route | Effect | Source(s) |

| Oral | Harmful if swallowed | [4][7][9] |

| Dermal | Causes skin irritation | [8][9] |

| Eye | Causes serious eye irritation | [8][10] |

| Inhalation | May cause respiratory tract irritation | [8][10] |

Ecotoxicology

This compound is classified as toxic to aquatic life with long-lasting effects.[9] This is a critical consideration for disposal. The compound's low water solubility contributes to its persistence in the environment.[6][8] Under no circumstances should this chemical be released into drains or the environment.

Section 6: Disposal Considerations

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

Protocol for Waste Management:

-

Waste Container: Use a dedicated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (Flammable, Irritant).

-

Collection: Collect all waste streams in this container. Do not mix with incompatible waste types.

-

Disposal: Arrange for pickup and disposal through your institution's certified environmental health and safety (EHS) office. Adherence to local, state, and federal regulations is mandatory.[2][5][8]

Conclusion

The safe handling of this compound is a function of diligent protocol and a deep understanding of its chemical nature. By moving beyond mere compliance and embracing a safety-first mindset rooted in causality, researchers can effectively mitigate the risks associated with this valuable compound. Treat it with the respect its hazard profile demands: always use engineering controls, select PPE with purpose, manage waste responsibly, and be prepared for emergencies. This proactive stance is the hallmark of a professional and secure research environment.

References

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific (Phenyl disulfide).

-

SAFETY DATA SHEET - Fisher Scientific (Canada).

-

Methyl phenyl sulfide(100-68-5) - ChemicalBook.

-

This compound, 14173-25-2 - The Good Scents Company.

-

Disulfide, methyl phenyl - Substance Details - SRS | US EPA.

-

Common Name: METHYLPHENYL- DICHLOROSILANE HAZARD SUMMARY - NJ.gov.

-

RIFM fragrance ingredient safety assessment, dimethyl disulfide, CAS Registry Number 624-92-0 - ScienceDirect.

-

Material Safety Data Sheet - this compound, 97+% - Cole-Parmer.

-

SAFETY DATA SHEET - Sigma-Aldrich (Diphenyl disulfide).

-

GHS 11 (Rev.11) SDS Word 下载CAS: 14173-25-2 Name ... - XiXisys.

-

This compound | C7H8S2 | CID 84234 - PubChem - NIH.

-

BIS(2-AMINO-4-METHYLPHENYL) DISULFIDE SDS, 22261-57-0 ...

-

Phenyl disulfide 99 882-33-7 - Sigma-Aldrich.

-

SAFETY DATA SHEET - National Institute of Standards and Technology.

-

Methyl propyl disulfide-SDS-MedChemExpress.

-

Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC.

-

This compound [CAS# 14173-25-2] - chemBlink.

-

Material Safety Data Sheet - Methyl disulfide - Cole-Parmer.

-

Methyl phenyl sulfide CAS 100-68-5 | 820825 - Merck Millipore.

-

thiourea, (2-methylphenyl) - Report | CAMEO Chemicals | NOAA.

-

Disulfide, methyl phenyl - NIST WebBook.

-

Fragrance University.

-

This compound (Cas 14173-25-2) - Parchem.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Disulfide, methyl phenyl [webbook.nist.gov]

- 4. This compound | C7H8S2 | CID 84234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 14173-25-2 [thegoodscentscompany.com]

- 7. CAS # 14173-25-2, this compound - chemBlink [chemblink.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.ca [fishersci.ca]

- 11. Methyl phenyl sulfide(100-68-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Aromatic-Aliphatic Bridge: Methyl Phenyl Disulfide in Nature and Therapeutics

[1]

Executive Summary

Methyl phenyl disulfide (MPDS; CAS 14173-25-2) represents a unique chemical intersection between the aliphatic sulfur chemistry typical of the Allium genus and the aromatic biochemistry of phenylalanine derivatives.[1] Unlike the symmetric disulfides (e.g., dimethyl disulfide) that dominate food volatiles, MPDS is an unsymmetrical "mixed" disulfide.[1] Its occurrence in nature is rare but significant, serving as a specific biomarker in Allium stipitatum (Persian shallot) and a fermentation-derived volatile in Theobroma cacao (cocoa).[1]

For drug development professionals, MPDS offers a compelling scaffold.[1] Its unsymmetrical disulfide bond possesses distinct redox potential and lipophilicity compared to purely aliphatic analogs, making it a valuable model for "disulfide switch" mechanisms in prodrug design and covalent inhibition. This guide dissects the occurrence, detection, and synthesis of MPDS with a focus on reproducibility and mechanistic understanding.

Chemical Identity & Natural Occurrence[2]

The Hybrid Structure

MPDS consists of a methyl group and a phenyl ring bridged by a disulfide bond (

-

Lipophilicity: Higher than dimethyl disulfide, enhancing membrane permeability.[1]

-

Reactivity: The phenyl ring acts as an electron sink, modulating the electrophilicity of the disulfide bond, which alters its susceptibility to thiol-disulfide exchange reactions in biological media.[1]

Confirmed Natural Sources

While often assumed to be synthetic, MPDS is a verified natural product.[1]

-

Botanical Source: Allium stipitatum (Persian Shallot/Musir).[1][2][3][4]

-

Context: Unlike Allium sativum (Garlic), which is dominated by allyl derivatives (allicin), A. stipitatum contains a complex profile of sulfur-pyridine and sulfur-phenyl compounds.[1] MPDS serves as a chemotaxonomic marker for this species.[1]

-

Bioactivity:[1][2][3][5] Extracts of A. stipitatum have demonstrated antibacterial and antiparasitic activity, partially attributed to the lipophilic sulfur fraction containing MPDS.

-

-

Food Volatile: Theobroma cacao (Cocoa).[1][6]

-

Context: Detected in the volatile fraction of roasted cocoa beans.

-

Formation Mechanism:[1][7] Likely an artifact of fermentation and roasting. The thermal degradation of methionine (methanethiol source) and phenylalanine (phenyl source) in the presence of reducing sugars and heat facilitates the scrambling of sulfur radicals, yielding mixed disulfides.[1]

-

Biosynthetic & Formation Pathways

The formation of MPDS in nature is likely non-canonical, arising from the convergence of two distinct sulfur pools.

The "Scrambling" Hypothesis

In Allium species, the enzyme alliinase cleaves S-alk(en)yl-L-cysteine sulfoxides to form sulfenic acids, which condense to form thiosulfinates.[1] These are unstable and rearrange into disulfides. For MPDS to form, there must be a simultaneous presence of methyl-sulfenic acid and phenyl-sulfenic acid (or their radical equivalents).[1]

-

Precursor 1: S-methyl-L-cysteine sulfoxide (Methiin)

Methyl source.[1] -

Precursor 2: S-phenyl-L-cysteine sulfoxide (Rare/Hypothetical) or direct thiophenol derivatives.[1]

Visualization: Hypothetical Formation Pathway

The following diagram illustrates the convergence of aliphatic and aromatic pathways leading to MPDS formation.

Caption: Hypothetical convergence of methionine-derived aliphatic sulfur and phenylalanine-derived aromatic sulfur pathways yielding this compound.

Pharmacological Relevance: The Disulfide Switch[1]

In drug discovery, the disulfide bond is not merely a structural linker but a responsive "switch."[1]

Thiol-Disulfide Exchange

MPDS is susceptible to cleavage by biological thiols (e.g., Glutathione, GSH).[1]

-

Therapeutic Implication: The release of Thiophenol (Ph-SH) upon reduction is a critical consideration.[1] While thiophenol is toxic at high doses, the in situ generation of aromatic thiols can be used to target specific cysteine residues in the active sites of enzymes (e.g., cysteine proteases), acting as a covalent inhibitor delivery system.[1]

-

Metabolic Fate: The methyl group leads to methanethiol (excreted via breath/urine), while the phenyl group is glucuronidated and excreted.

Technical Protocols

Protocol A: Detection in Plant Matrices (SPME-GC-MS)

Objective: Isolate and identify MPDS from Allium or Cocoa matrices without thermal degradation artifacts.[1]

-

Sample Prep:

-

Crush 5g of plant material in a sealed 20mL headspace vial.

-

Incubate at 40°C for 15 mins to equilibrate volatiles.

-